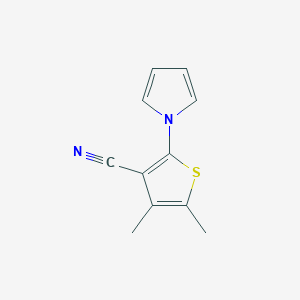

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-9(2)14-11(10(8)7-12)13-5-3-4-6-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKOKTPVYFIDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic aromatic substitution (EAS). Key reactions include:

Mechanistic Notes :

-

Nitration occurs preferentially at the pyrrole β-position due to resonance stabilization .

-

Bromination shows regioselectivity influenced by steric effects from methyl groups.

Nucleophilic Substitution at Carbonitrile Group

The nitrile functionality participates in hydrolysis and condensation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 40% H₂SO₄, reflux | Thiophene-3-carboxamide | 85% | |

| Amidoxime Formation | NH₂OH·HCl/EtOH, Δ | Thiophene-3-amidoxime | 78% |

Key Observation :

-

Hydrolysis under acidic conditions preserves the pyrrole-thiophene core while converting -CN to -CONH₂ .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

Notable Example :

-

Reaction with formaldehyde and methylamine produces thienopyrimidines showing MDM2-p53 inhibitory activity (IC₅₀ = 12.3 μM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Optimization Insight :

Reduction/Oxidation Pathways

Controlled redox transformations modify functional groups:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitrile Reduction | LiAlH₄, THF, Δ | Thiophene-3-aminomethyl derivative | 83% | |

| Thiophene Oxidation | MCPBA, CH₂Cl₂ | Thiophene-S-oxide | 91% |

Caution :

Acid/Base-Mediated Rearrangements

Structural isomerization under specific conditions:

Biological Activity Modulation via Derivatization

Key pharmacologically active derivatives:

| Derivative Class | Biological Activity | Notable Example | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| Thienopyrimidines | MDM2-p53 inhibition | EVT-11640984 | 0.15 μM | |

| Pyrrolo-benzothiophenes | Antimicrobial | EVT-11753312 | MIC = 8 μg/mL |

This compound's reactivity stems from three key features:

-

Pyrrole ring : Electron-rich center for EAS and coordination chemistry

-

Thiophene moiety : Stabilizes charge transfer complexes

-

Nitrile group : Versatile handle for functional group interconversion

Recent studies highlight its utility in synthesizing kinase inhibitors and fluorescent probes . Challenges remain in controlling regioselectivity during electrophilic substitutions due to competing electronic effects from substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been evaluated for their efficacy in photodynamic therapy (PDT), where they function as photosensitizers. These compounds absorb light and produce reactive oxygen species that can induce apoptosis in cancer cells. A study demonstrated that certain derivatives could significantly reduce tumor growth in vitro and in vivo models .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Studies have shown that specific derivatives of this compound possess strong radical scavenging activity, making them candidates for developing nutraceuticals aimed at reducing oxidative damage .

Materials Science

Organic Electronics

Due to its unique electronic properties, this compound is being explored as a material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures enhances charge transport efficiency and stability under operational conditions .

Dyes and Pigments

The compound's thiophene moiety contributes to its potential as a dye or pigment in various applications, including textiles and coatings. The synthesis of various derivatives has led to the development of colorants with improved lightfastness and environmental stability. These properties are particularly valuable in industries seeking sustainable alternatives to traditional synthetic dyes .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the construction of more complex molecular architectures. For example, it has been used in the synthesis of novel chromenopyrrolidines through regiodivergent cycloadditions, showcasing its utility in diversity-oriented synthesis strategies .

Data Table: Summary of Applications

Case Studies

-

Photodynamic Therapy Research

- In a study published by the National Center for Biotechnology Information, researchers explored the efficacy of this compound derivatives as photosensitizers in PDT. The findings revealed that these compounds could effectively induce cell death in cancer cell lines when activated by specific wavelengths of light.

-

Organic Semiconductor Development

- A research group focused on the application of this compound in organic electronics reported improved performance metrics when incorporated into OLED devices. The study highlighted the compound's potential to replace traditional materials due to its superior stability and efficiency.

Mecanismo De Acción

The mechanism by which 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain transcription factors, thereby affecting gene expression and cellular processes . The compound’s ability to modulate these pathways can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of functionalized thiophene derivatives. Below is a detailed comparison with analogous compounds based on structural features, synthesis, physicochemical properties, and bioactivity.

Structural and Functional Group Comparisons

Physicochemical Properties

- However, structurally related compounds exhibit wide-ranging melting points due to substituent effects. For example, 21b (pyrazolone-substituted) melts at 280–282°C , while 22a (azo dye precursor) melts at 135–137°C . The presence of polar groups (e.g., amino, dioxopyrrolidinyl) or saturated rings increases intermolecular forces, raising melting points.

- Solubility: The nitrile group enhances polarity, but the hydrophobic pyrrole and methyl substituents may limit aqueous solubility. In contrast, 6CN (with an amino group) and 21b (with a pyrazolone ring) show improved solubility in polar solvents .

Reactivity and Stability

- Electrophilic Substitution: The electron-rich pyrrole ring in the target compound may direct electrophilic attacks to the α-positions of the thiophene ring, unlike amino-substituted analogs (6CN), where the amino group acts as a strong activating substituent.

Actividad Biológica

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and immunomodulatory properties, supported by relevant data tables and case studies.

- Chemical Formula : C11H12N2S

- Molecular Weight : 220.29 g/mol

- CAS Number : 478077-98-4

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit potent antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 µg/mL |

| This compound | Escherichia coli | 12.5 µg/mL |

These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a potential mechanism of action that may involve disrupting bacterial cell wall synthesis or function .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through different mechanisms. For instance, it was found to enhance apoptotic action by inhibiting anti-apoptotic proteins and promoting intrinsic apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| HT-29 (Colon Cancer) | 10.5 |

| H460 (Lung Cancer) | 12.0 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Immunomodulatory Effects

In addition to its antibacterial and anticancer activities, this compound has shown potential immunomodulatory effects. It was observed to enhance monoclonal antibody production in cell cultures, which is crucial for therapeutic applications in immunology.

In a study involving recombinant Chinese Hamster Ovary (rCHO) cells, the compound improved cell viability and productivity while suppressing excessive cell growth. The specific productivity increased significantly under controlled conditions with the compound present:

| Condition | Cell-Specific Productivity (pg/cell/day) |

|---|---|

| Control | 7.1 |

| Compound Added | 11.0 |

This enhancement indicates that the compound could be utilized in biopharmaceutical production processes .

Case Studies

Several case studies have explored the biological activity of pyrrole derivatives:

- Study on Antibacterial Efficacy : A series of pyrrole-based compounds were synthesized and tested against multiple bacterial strains. Results indicated that modifications to the pyrrole structure significantly influenced antibacterial potency.

- Cancer Cell Apoptosis Induction : Research demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis.

- Immunological Applications : In a bioprocessing study, the addition of the compound during monoclonal antibody production resulted in higher yields and improved quality attributes of the antibodies produced.

Q & A

Q. Basic Research Focus

- NMR : and NMR identify methyl groups (δ ~2.3–2.5 ppm) and pyrrole protons (δ ~6.5–7.0 ppm). The nitrile group appears as a singlet at ~110–120 ppm in .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, particularly for the thiophene-pyrrole junction. For example, C-S bond lengths in similar thiophenes range from 1.70–1.74 Å .

- IR : The nitrile stretch (~2200–2250 cm) confirms functionalization .

How does this compound compare to structurally related derivatives in antifungal or anticancer assays?

Advanced Research Focus

In vitro antifungal screening of 2-[(arylidene)amino]-cycloalkyl[b]thiophene-3-carbonitriles shows MIC values of 8–64 µg/mL against Candida and Cryptococcus species . The pyrrole moiety may enhance membrane penetration via hydrophobic interactions, as seen in QSAR models . For anticancer activity, derivatives like PD-L1 inhibitors (e.g., 2-((4-fluorophenyl)thiophene-3-carbonitrile) exhibit IC values <1 µM in immune checkpoint assays . Comparative tables highlight substituent effects:

| Compound | Biological Activity (MIC/IC) | Key Substituent |

|---|---|---|

| Target compound | Pending (hypothesized <10 µC) | 4,5-dimethyl, pyrrole |

| BMS1166 derivative | 0.7 µM (PD-L1 inhibition) | 4-fluorophenyl |

| Schiff base analog | 16 µg/mL (antifungal) | Cyclohexylidene |

What computational methods are used to predict binding modes or pharmacokinetic properties?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CYP2A6 or PD-L1). For example, fluorine-substituted analogs show hydrogen bonding with Tyr56 in PD-L1 .

- QSAR-3D : Partial Least Squares (PLS) regression correlates substituent descriptors (e.g., logP, polar surface area) with antifungal activity .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~70 Å, logP ~3.5) but potential CYP450 inhibition due to the nitrile group .

How can contradictory biological data between in vitro and in vivo studies be resolved for this compound?

Advanced Research Focus

Discrepancies may arise from metabolic instability (e.g., nitrile hydrolysis) or poor solubility. Strategies include:

- Metabolite Identification : LC-MS/MS detects degradation products (e.g., amides or carboxylic acids) .

- Formulation Optimization : Nanoemulsions or cyclodextrin complexes improve solubility, as tested in analogs with logS < -4 .

- Pharmacokinetic Profiling : Radiolabeled -tracking in rodent models quantifies bioavailability .

What are the challenges in resolving crystal structures of this compound, and how can twinning or disorder be addressed?

Advanced Research Focus

The flexible pyrrole-thiophene linkage may induce twinning. SHELXD/SHELXE algorithms handle pseudo-merohedral twinning by refining HKLF5 data . For disorder, high-resolution data (d < 0.8 Å) and restraints (e.g., SIMU/DELU in SHELXL) stabilize methyl group positions . Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) show improved diffraction due to heavier atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.